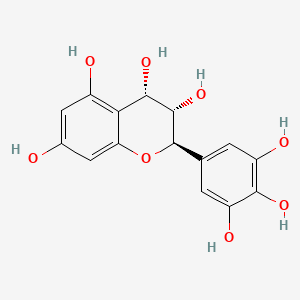
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol is a colorless chemical compound related to leucoanthocyanidins. It is found in various plants, including Acacia auriculiformis, the bark of Karada (Cleistanthus collinus), and the kino (gum) from Eucalyptus pilularis . This compound is part of the flavonoid family and is known for its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol can be synthesized through the reduction of dihydromyricetin (ampelopsin) using dihydroflavonol 4-reductase (DFR) in the presence of NADPH and 2 H+ . This enzymatic reaction is a key step in the biosynthesis of leucoanthocyanidins.
Industrial Production Methods: Industrial production of leucodelphidin typically involves the extraction from natural sources such as the bark of Karada and the kino from Eucalyptus pilularis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure leucodelphidin .
Analyse Chemischer Reaktionen
Types of Reactions: (2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of dihydromyricetin to leucodelphidin involves dihydroflavonol 4-reductase and NADPH.
Substitution: Substitution reactions can occur at the hydroxyl groups of leucodelphidin, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include different derivatives of leucodelphidin, which may exhibit distinct biological activities.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other flavonoids and related compounds.
Biology: this compound and its derivatives are studied for their potential antioxidant and anti-inflammatory properties.
Industry: this compound is used in the food and cosmetic industries for its potential health benefits and as a natural colorant.
Wirkmechanismus
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the reduction of dihydromyricetin by dihydroflavonol 4-reductase, leading to the formation of leucodelphidin and NADP . This reaction plays a crucial role in the biosynthesis of leucoanthocyanidins, which are important for plant pigmentation and defense.
Vergleich Mit ähnlichen Verbindungen
Leucocyanidin: Another leucoanthocyanidin with a different hydroxylation pattern.
Leucopelargonidin: Similar to leucodelphidin but with variations in its chemical structure.
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol’s unique properties and potential health benefits make it a compound of significant interest in various fields of research and industry.
Eigenschaften
CAS-Nummer |
98919-67-6 |
|---|---|
Molekularformel |
C15H14O8 |
Molekulargewicht |
322.27 g/mol |
IUPAC-Name |
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol |
InChI |
InChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H/t13-,14-,15+/m0/s1 |
InChI-Schlüssel |
ZEACOKJOQLAYTD-SOUVJXGZSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O |
Isomerische SMILES |
C1=C(C=C(C(=C1O)O)O)[C@@H]2[C@H]([C@H](C3=C(C=C(C=C3O2)O)O)O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O |
Synonyme |
leucodelphinidin leucoefdin leucoephdine leukoefdin leukoephdin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















